Deoxylimonol

Description

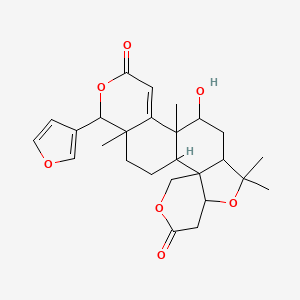

Structure

2D Structure

Properties

IUPAC Name |

18-(furan-3-yl)-12-hydroxy-9,9,13,19-tetramethyl-4,8,17-trioxapentacyclo[11.8.0.02,7.02,10.014,19]henicos-14-ene-5,16-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O7/c1-23(2)16-9-18(27)25(4)15(26(16)13-31-20(28)11-19(26)33-23)5-7-24(3)17(25)10-21(29)32-22(24)14-6-8-30-12-14/h6,8,10,12,15-16,18-19,22,27H,5,7,9,11,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNZUOXOSGRYOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(C3(C(C24COC(=O)CC4O1)CCC5(C3=CC(=O)OC5C6=COC=C6)C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Chemical Classification in Research Context

Deoxylimonol as a Tetranortriterpenoid Limonoid

This compound is classified as a tetranortriterpenoid limonoid. This classification is based on its core molecular structure, which is derived from a triterpene precursor. scripps.edu

Triterpenoid (B12794562) Origin : Limonoids are derived from a 30-carbon triterpene skeleton. nih.gov

"Tetranor" Designation : The prefix "tetranor" signifies that four carbon atoms have been removed from the parent triterpene structure, resulting in a characteristic 26-carbon scaffold. wikipedia.orgnih.gov This loss of four carbons is associated with the formation of a furan (B31954) ring. nih.gov

Core Limonoid Structure : The fundamental structure of limonoids, including this compound, consists of a furanolactone core. The prototypical scaffold features four fused six-membered rings (designated A, B, C, and D) and a furan ring. wikipedia.org

Limonoids are abundant in plants belonging to the Rutaceae (citrus family) and Meliaceae (mahogany family) and are responsible for a range of biological activities. wikipedia.orgnih.gov The first member of this class to be identified was limonin (B1675406), which is the principal bitter compound in citrus fruits. scripps.edu

| Characteristic | Description | Reference |

|---|---|---|

| Carbon Skeleton | C26 (26-carbon atoms) | nih.govwikipedia.org |

| Biogenetic Precursor | C30 Triterpenoid | nih.govnih.gov |

| Defining Structural Feature | Furanolactone core | wikipedia.org |

| Common Plant Families | Rutaceae (e.g., Citrus) and Meliaceae (e.g., Neem) | nih.gov |

Relationship to Other Limonoid Classes (e.g., Limonin-type, Nomilin-type)

The vast structural diversity of limonoids allows for their categorization into different classes or types, often named after a prominent representative compound. This compound's structure is understood in relation to these major classes, particularly the limonin and nomilin (B1679832) types.

Limonin-type Limonoids : Limonin is the most widely known limonoid and serves as the prototype for its class. researchgate.netnih.gov It is a highly oxygenated molecule and is one of the most abundant limonoid aglycones (non-sugar part) in citrus fruits. mdpi.com Its structure is the benchmark against which many other limonoids are compared.

Nomilin-type Limonoids : Nomilin is another major limonoid aglycone found in citrus. mdpi.com Structurally, it is considered a biogenetic precursor to many other limonoids within the limonin group. nih.gov Research indicates that nomilin can be converted into other limonoids, such as limonin, within the plant. nih.gov

The chemical name "this compound" (also referred to as deoxylimonin) indicates a direct structural relationship to the limonin class. nih.gov The prefix "deoxy-" in chemical nomenclature signifies the removal of an oxygen atom (typically from a hydroxyl or carbonyl group) from the parent molecule. Therefore, this compound is a derivative of a limonin-type compound where one of the oxygen functional groups has been reduced. This places it firmly within the limonin subclass, distinguished by this specific structural modification.

| Limonoid Class/Compound | Key Structural Feature / Role | Relationship to this compound |

|---|---|---|

| Limonin-type | Prototypical highly oxygenated limonoid; responsible for bitterness in citrus. | Parent class; this compound is a "deoxy" derivative of a limonin-type structure. |

| Nomilin-type | A major limonoid aglycone; considered a likely biogenetic precursor to the limonin group. | Related precursor; Nomilin is part of the same biosynthetic family. |

| This compound | A limonin-type structure lacking one oxygen atom. | Direct derivative. |

Occurrence and Natural Sources

Distribution within Plant Families

Deoxylimonol, as a representative of the limonoid class, is predominantly found in plants belonging to the Rutaceae and Meliaceae families. researchgate.netwikipedia.orgresearchgate.netcybertaxonomy.orgresearchgate.net These botanical families are well-documented sources of a wide array of limonoid compounds, which are often characterized by their bitter taste and various bioactivities. researchgate.netwikipedia.orgresearchgate.netcybertaxonomy.orgresearchgate.netresearchgate.net The presence of this compound in species from these families underscores its classification within this significant group of phytochemicals. researchgate.netmedicinalplants.co.inscribd.comchemfaces.com

Specific Plant Species as Research Sources

The most extensively studied natural source for this compound is Citrus paradisi , commonly known as grapefruit. researchgate.netmedicinalplants.co.inscribd.comchemfaces.comresearchgate.netresearchgate.net Scientific investigations have successfully isolated this compound from the seeds of Citrus paradisi. researchgate.netmedicinalplants.co.inscribd.comchemfaces.comresearchgate.netresearchgate.net This specific plant part has yielded this compound alongside other related limonoids, such as limanol and 7α-obacunol, in various research efforts. medicinalplants.co.inchemfaces.com

While Citrus paradisi is a primary source, other species within the Citrus genus, including lemons and oranges, are also known to contain a variety of limonoids. Compounds like limonin (B1675406) and nomilin (B1679832) are frequently reported in these fruits, highlighting the broader presence of limonoids within the Rutaceae family. researchgate.netresearchgate.netresearchgate.netnih.govtandfonline.com The research into this compound's natural occurrence firmly establishes Citrus paradisi seeds as a key botanical repository for this compound.

Table 1: Documented Natural Sources of this compound

| Plant Species | Family | Part of Plant |

| Citrus paradisi | Rutaceae | Seeds |

Biosynthesis Pathways and Regulation

Precursors and Intermediates in Limonoid Biosynthesis

The journey to deoxylimonol begins with the fundamental building blocks of terpenoid biosynthesis. The initial precursor for citrus limonoids is believed to be deacetylnomilinic acid . This compound is synthesized from acetate (B1210297), mevalonate (B85504) (MVA), and farnesyl pyrophosphate. nih.gov The biosynthetic pathway then proceeds through a series of key intermediates, including deacetylnomilin, nomilin (B1679832) , and obacunone (B191991) . ndl.go.jp

Deacetylnomilin is an early intermediate that can be converted to nomilin. nih.govNomilin is a major limonoid and a crucial branching point in the biosynthetic pathway. nih.gov It can be metabolized into various other limonoids. One of the significant conversion products of nomilin is obacunone . jst.go.jpdocumentsdelivered.com Radioactive tracer studies have confirmed the conversion of nomilin to obacunone in Citrus limon. documentsdelivered.com These intermediates are not merely transient molecules; they are often found accumulating in various plant tissues, such as seeds and fruit. nih.govndl.go.jp

| Precursor/Intermediate | Role in Limonoid Biosynthesis |

| Deacetylnomilinic acid | Considered the likely initial precursor for citrus limonoids. nih.gov |

| Deacetylnomilin | An early intermediate in the pathway. nih.gov |

| Nomilin | A major limonoid and a key branch point, convertible to obacunone and other limonoids. nih.govjst.go.jp |

| Obacunone | A significant downstream metabolite of nomilin. jst.go.jpdocumentsdelivered.com |

Enzymatic Transformations in this compound Formation

The conversion of precursors and intermediates into this compound is orchestrated by a suite of specific enzymes. While the complete enzymatic cascade for this compound is still under investigation, key enzymatic activities have been identified in the broader context of limonoid biosynthesis.

One such enzyme is nomilin acetyl-lyase . This enzyme is responsible for the conversion of the bitter compound nomilin into the nonbitter obacunone. This transformation is a critical step in the debittering process of citrus juices and highlights a key enzymatic modification within the limonoid pathway.

Furthermore, Cytochrome P450s are a large and diverse group of enzymes that are known to be involved in the oxidation and modification of various secondary metabolites, including terpenoids. It is highly probable that specific cytochrome P450 enzymes are involved in the hydroxylation and other oxidative steps required to transform the basic limonoid skeleton into the more complex structure of this compound and its derivatives. The formation of the furan (B31954) ring, a characteristic feature of limonoids, is also an enzymatically catalyzed process. nih.gov

Proposed Biosynthetic Routes for this compound in Citrus

While the precise biosynthetic route to this compound has not been fully elucidated, based on the known intermediates and enzymatic reactions in limonoid biosynthesis, a plausible pathway can be proposed. The biosynthesis is understood to originate in the phloem region of the stem from acetate and mevalonate. ndl.go.jp

The proposed pathway likely begins with the formation of the tetracyclic triterpene precursor, which then undergoes a series of modifications. The conversion of deacetylnomilinate to nomilin is a key early step. jst.go.jp From nomilin, the pathway can diverge. One branch leads to the formation of obacunone. jst.go.jpdocumentsdelivered.com It is hypothesized that this compound is synthesized from one of these key limonoid intermediates, such as nomilin or a closely related compound, through a series of specific enzymatic reactions including oxidations and ring modifications. The translocation of these limonoids from the stem to other parts of the plant, such as the fruit and seeds, is also a critical aspect of their accumulation. nih.gov

Metabolic Regulation of Limonoid Accumulation in Plants

The accumulation of limonoids, including this compound, in plants is a tightly regulated process influenced by genetic, developmental, and environmental factors. The expression of genes encoding the biosynthetic enzymes is a primary control point. researchgate.net

The levels of limonoids can vary significantly between different citrus species and even within different tissues of the same plant. ndl.go.jp For instance, the concentration of specific limonoids can change dramatically during fruit development and ripening. This developmental regulation suggests a coordinated expression of the relevant biosynthetic genes.

Synthesis and Derivatization Strategies

Chemical Conversion of Natural Limonoids to Deoxylimonol

Natural limonoids, readily available from sources such as citrus seeds, serve as valuable starting materials for chemical modifications. Research has focused on converting these naturally occurring compounds into this compound or related derivatives by targeting specific functional groups. Simple chemical conversions have been performed on natural limonoids to explore the impact of structural modifications on biological activity. These efforts often concentrate on functional groups deemed critical for activity, such as the C-7 carbonyl and the furan (B31954) ring researchgate.net. For instance, modifications targeting these sites on compounds like limonin (B1675406), nomilin (B1679832), and obacunone (B191991), which are found in citrus species, have been investigated researchgate.net. Such semisynthesis and relay synthesis approaches leverage the existing complex structures of natural limonoids, providing access to a range of derivatives that might not be easily obtained through total synthesis alone nih.gov.

Synthetic Methodologies for this compound and its Analogs

Beyond the modification of natural precursors, total synthesis and semi-synthetic strategies are employed to access this compound and its analogs. Pioneering research has involved the chemical conversion of readily available natural limonoids like limonin, nomilin, and obacunone to generate various derivatives, which have subsequently been evaluated for their biological activities researchgate.net. For example, synthetic derivatives such as limonol-4, limonin-7-oximee, and limonin-7-oxime acetate (B1210297) have demonstrated significant antifeedant activity researchgate.net.

More broadly, the field of limonoid synthesis has seen the development of total synthesis routes for complex structures, such as andirolide N, employing strategies that utilize degraded limonoids as platforms for constructing more complex congeners nih.gov. Other approaches include de novo syntheses of specific limonoids, like gedunin, which involve sophisticated catalytic transformations to establish key structural features, such as quaternary centers, and biocatalytic oxidations to introduce functional handles nsf.gov. The ability to synthesize these complex molecules also opens avenues for producing them in simpler biological systems, such as Escherichia coli, by engineering relevant biosynthetic pathways acs.org.

Targeted Functional Group Modifications (e.g., C-7 carbonyl, furan ring)

Specific functional group modifications are central to the derivatization of limonoids, aiming to fine-tune their chemical and biological properties. The C-7 carbonyl group and the furan ring are particularly important targets for chemical manipulation researchgate.netscribd.com.

C-7 Carbonyl Modifications: The ketone at the C-7 position can be reduced using reagents like sodium borohydride (B1222165) (NaBH₄) to yield both C-7α-hydroxyl and C-7β-hydroxyl limonoids researchgate.net. These hydroxyl derivatives can then be further modified, for instance, through acetylation to produce C-7-acetate derivatives researchgate.net. Additionally, oximes and methoximes can be prepared from these hydroxyl intermediates researchgate.net. These modifications at the C-7 position are known to influence the biological activity of limonoids researchgate.net.

Furan Ring Modifications: The furan ring, another characteristic feature of limonoids, can also be chemically altered. Hydrogenation of the furan ring has been performed on compounds like limonin and obacunone researchgate.net.

Development of this compound Derivative Libraries for Research

The creation of diverse libraries of this compound derivatives is a critical strategy for comprehensive research, particularly in drug discovery and agrochemical development. By systematically altering various parts of the limonoid scaffold, researchers can generate collections of compounds that span a wide range of structural variations. For instance, studies have expanded the scaffold diversity of limonoid derivatives, leading to compounds with modified B-rings that exhibit promising activity against various cell lines researchgate.net. Understanding the biosynthesis of limonoids in plants can also provide insights that aid in the development of methods to produce a variety of these complex molecules, potentially through engineered organisms or optimized plant cultivation acs.org. This systematic generation of derivatives facilitates the identification of lead compounds with desirable biological activities.

Structure Activity Relationship Sar Studies

Methodologies for SAR Elucidation (e.g., Quantitative Structure-Activity Relationship (QSAR), 3D-QSAR)

The elucidation of SAR for complex natural products like deoxylimonol involves a combination of synthetic chemistry, biological testing, and computational modeling. Key methodologies include:

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational and mathematical modeling approach used to establish a relationship between the chemical structure of a molecule and its biological activity. nih.gov In QSAR studies of limonoids, various physicochemical and structural properties, known as molecular descriptors, are calculated for a series of compounds. These descriptors are then correlated with their measured biological activities (e.g., insecticidal LD50 values) using statistical methods to create a predictive model. nih.govnih.gov This model can then be used to estimate the activity of new, untested derivatives, guiding the synthesis of more potent compounds. nih.gov

3D-QSAR: Three-dimensional QSAR (3D-QSAR) methods extend the QSAR concept by considering the three-dimensional properties of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent in this area. researchgate.netbenthamdirect.com For a series of limonoid analogs, these methods involve aligning the molecules and then calculating their steric and electrostatic fields in the surrounding 3D space. benthamdirect.comnih.gov The resulting field values are used as descriptors to build a statistical model that relates these 3D properties to biological activity. nih.gov The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. mdpi.comnih.gov For instance, a CoMFA study on tetranortriterpenoids, the class to which this compound belongs, identified that steric and electrostatic fields were significant predictors of antifeedant activity. researchgate.netbenthamdirect.com

These methodologies are instrumental in transforming qualitative SAR observations into quantitative, predictive models, thereby accelerating the process of lead optimization in drug and pesticide discovery. researchgate.netcjsc.ac.cn

Correlations Between this compound Structural Features and Biological Activities

SAR studies on this compound and related limonoids have identified several key structural features that are critical for their biological activities, particularly their insecticidal and anti-cancer effects. The complex tetranortriterpenoid skeleton of this compound offers multiple sites for modification, allowing for a detailed exploration of these relationships. nih.govnih.gov

Key structural features and their influence on activity include:

The Furan (B31954) Ring: The furan ring attached at the C-17 position is a hallmark of many bioactive limonoids and is generally considered essential for their activity. Modifications or removal of this ring often lead to a significant loss of biological function.

The A-ring: The structure and substituents on the A-ring are critical. For example, the presence and configuration of epoxide or hydroxyl groups can dramatically alter activity. In related limonoids, modifications to the A-ring have been shown to modulate anti-cancer and insecticidal properties. nih.gov

The D-ring and C-17 Side Group: The D-ring, which connects the furan moiety, and its lactone structure are vital. The orientation of the furan ring (α or β) can also influence activity, as seen in the case of limonin (B1675406) and its epimer, epilimonin. mdpi.com

Specific Substituents: The presence of hydroxyl, acetyl, or other functional groups at specific positions can fine-tune the biological effects. For example, studies on other natural triterpenoids have shown that the number and position of hydroxyl groups are crucial for both antioxidant and anticancer activities. mdpi.com Similarly, for quinolone antibacterials, specific substituents at various positions are known to enhance efficacy while reducing side effects. nih.gov

Research on degraded limonoids, which have simpler structures, has also provided insight, indicating that certain core fragments of the molecule retain significant biological activity. etflin.com These correlations are fundamental to guiding the chemical synthesis of more effective and targeted this compound derivatives.

Molecular Descriptors and Predictive Modeling in SAR

In the context of this compound and its analogs, predictive SAR modeling relies heavily on the use of molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and physicochemical properties. iastate.edu By using statistical or machine learning algorithms, these descriptors are correlated with biological activity to build predictive QSAR models. nih.gov

Common classes of molecular descriptors used in limonoid SAR studies include:

Topological Descriptors: These describe the connectivity of atoms in a molecule, such as branching patterns and molecular size.

Thermodynamic Descriptors: Properties like heat of formation and molar refractivity fall into this category. nih.gov

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment and Mulliken populations, which describe the electron distribution and are often crucial for receptor interaction. nih.goviastate.edu

Spatial (3D) Descriptors: These relate to the three-dimensional shape of the molecule. GETAWAY (GEometry, Topology, and Atomic Weights AssemblY) descriptors, for example, encode information about molecular geometry and atomic distribution. iastate.edu

E-State Indices: These descriptors combine electronic and topological information to characterize specific atoms or fragments within the molecule. nih.gov

A QSAR study on the insecticidal activity of obacunone (B191991) derivatives, which are structurally similar to this compound, identified several key descriptors that influence their biological effect. dntb.gov.ua The table below lists these descriptors and their likely influence on insecticidal activity.

| Descriptor Type | Descriptor Code | Description | Likely Influence on Activity |

|---|---|---|---|

| 3D-RDF | RDF100v | Radial Distribution Function descriptor at 10.0 Å, weighted by atomic van der Waals volumes | Correlates with molecular shape and volume distribution |

| 3D-RDF | RDF105u | Radial Distribution Function descriptor at 10.5 Å, unweighted | Reflects interatomic distances and overall molecular geometry |

| Geometrical | Dm | Molecular diameter | Relates to the overall size of the molecule |

| 3D-MoRSE | Mor15m | 3D-Molecule Representation of Structures based on Electron diffraction, at 15 Å, weighted by atomic masses | Encodes 3D structural information |

| GETAWAY | R1u | R-GETAWAY descriptor, unweighted | Describes the spatial distribution of atoms and leverage |

The development of robust QSAR models using these types of descriptors allows for the virtual screening of large libraries of potential this compound derivatives, prioritizing the most promising candidates for synthesis and biological testing. researchgate.netccspublishing.org.cn

Computational Approaches in this compound SAR (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational chemistry provides powerful tools to investigate the SAR of this compound at an atomic level. These in silico techniques complement experimental data by predicting and explaining how structural modifications affect interactions with biological targets. tandfonline.com

Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand), such as this compound, when bound to a specific protein receptor. nih.govnrfhh.com The process involves placing the ligand into the active site of the receptor and calculating a "docking score," which estimates the binding affinity. nih.gov By docking a series of this compound analogs, researchers can identify which structural features lead to better binding and, presumably, higher biological activity. ijirt.org For example, a docking study of six different limonoids against the ecdysone (B1671078) receptor (EcR) of mosquito larvae, a key target for insecticidal action, revealed that simpler, degraded limonoids showed higher binding affinities than more complex ones. etflin.com

The following interactive table summarizes the docking results for several limonoids against the mosquito ecdysone receptor protein (PDB: 1Z5X).

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Pyroangolensolide | -9.1 | ARG383, ILE312, PHE379 |

| Calodendrolide | -9.0 | ARG383, GLU309, TYR408 |

| Limonin | -6.8 | ARG383, ASN504, GLU309 |

| Harrisonin | -5.6 | ARG383, ASN504 |

| Limonin diosphenol | -2.3 | ARG383, GLU309 |

| Pedonin | +3.0 | GLU309 |

Data sourced from an in silico study on limonoid larvicidal activity. etflin.com

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movement of atoms and molecules over time. After a ligand is docked to its receptor, an MD simulation can be run to assess the stability of the resulting complex. nih.govresearchgate.net These simulations provide insights into how the ligand and protein interact and adjust their conformations in a dynamic environment, offering a more realistic view of the binding event than static docking. tandfonline.comnih.gov For limonoids, MD simulations have been used to confirm the conformational stability of docked protein-ligand complexes, supporting the docking predictions and providing a deeper understanding of the interaction dynamics. nih.govresearchgate.net

Together, these computational approaches are indispensable for rational drug design, allowing scientists to build upon the SAR of this compound to create novel compounds with improved biological profiles.

Biological Activity Research and Mechanistic Investigations in Vitro/cellular Level

Antifeedant Activity Research

Deoxylimonol exhibits antifeedant properties, meaning it can deter insects from feeding on treated plants or materials. This activity is crucial in the context of pest management and understanding plant-herbivore interactions.

Studies investigating the mechanisms behind this compound's antifeedant activity suggest that it primarily acts by inhibiting feeding at the host acceptance level. While some limonoids can disrupt insect development, this compound's primary impact appears to be on the initial deterrence of feeding. Research on related limonoids indicates that these compounds can interact with insect chemoreceptors, leading to a reduced sensitivity to food cues or a direct deterrent effect upon contact with mouthparts. researchgate.netmdpi.comwikipedia.org

In research models, this compound has shown effects on insect feeding behavior. While more potent limonoids have demonstrated both feeding reduction and developmental delay in insect larvae, this compound has been observed to cause significant feeding reduction without a notable impact on development. For instance, in studies with Leptinotarsa decemlineata (Colorado potato beetle) larvae, this compound was found to reduce feeding, but it was less effective in causing developmental delays compared to other tested limonoids like epilimonol and limonin (B1675406) diosphenol. researchgate.net Insect growth regulators (IGRs), a class of compounds that can disrupt insect development, often mimic insect hormones and can prevent reproduction, egg-hatch, and molting. While this compound's direct role as an IGR is not extensively detailed, its antifeedant properties indirectly impact insect populations by limiting their food source. orst.edu

Anti-proliferative and Cytotoxic Activity Studies

This compound and related compounds have been explored for their potential to inhibit the proliferation of cells, particularly cancer cell lines, and to induce cell death (cytotoxicity).

Research into the cytotoxic effects of natural compounds often focuses on their ability to induce apoptosis, a form of programmed cell death. Apoptosis can be triggered through intrinsic or extrinsic pathways, involving complex cellular signaling cascades. teachmeanatomy.info While specific studies detailing this compound's direct modulation of cellular pathways like apoptosis are limited in the provided search results, other limonoids and natural compounds have demonstrated such activities. For example, studies on other plant extracts have shown cytotoxic and anti-proliferative effects on cancer cell lines such as MCF-7 and HeLa, often linked to the induction of apoptosis. mdpi.comphytopharmajournal.comnih.gov The PI3K/Akt signaling pathway, which plays a critical role in cell proliferation and death, has been implicated in the cellular responses to certain mycotoxins, leading to apoptosis. nih.gov

Antiviral Activity Mechanisms

The antiviral potential of this compound is an area of ongoing research. While specific mechanisms for this compound against viruses like HIV-1, HTLV-1, or Hepatitis B Virus are not detailed in the provided search results, other natural compounds and cellular antiviral factors are known to target these viruses. For instance, the CCCH-type zinc finger antiviral protein (ZAP) restricts retroviral infections, including HIV-1, by degrading viral mRNAs. mdpi.com Similarly, APOBEC3 proteins are crucial innate immune barriers against retroviruses like HIV-1 and HTLV-1, primarily through cytosine-to-uracil conversion leading to lethal mutations in viral genomes. mdpi.com

Antibacterial Activity Mechanisms

This compound's antibacterial properties have also been a subject of investigation. While specific mechanisms for this compound against Escherichia coli O157:H7 are not explicitly detailed, general mechanisms of antibacterial action for natural compounds involve disrupting cell membranes, inhibiting essential enzymes, or interfering with DNA and RNA synthesis. mdpi.com For example, ε-polylysine demonstrates antibacterial activity against E. coli O157:H7 by altering cell membrane integrity and permeability, leading to cell death. nih.gov Nanoparticles, including those loaded with antimicrobial peptides, have also shown enhanced activity against bacteria like E. coli O157:H7 by mechanisms such as collapsing membrane potential and generating free radicals. nih.govresearchgate.net

Enzyme Inhibition Studies

Enzyme inhibition studies are crucial for understanding how compounds interact with biological systems at a molecular level, often revealing potential therapeutic mechanisms. These studies typically involve identifying specific enzymes that a compound can bind to and modulate, understanding the nature of this interaction, and quantifying the effects through kinetic analysis.

Identification of Specific Enzyme Targets

Identifying specific enzyme targets for a compound like this compound involves screening it against panels of enzymes or using unbiased proteomic approaches to detect binding. The goal is to pinpoint which enzymes, if any, are directly affected by the compound. This process can reveal the molecular basis for observed biological effects. However, specific research findings detailing the identification of particular enzyme targets for this compound were not found in the retrieved literature.

Mechanisms of Enzyme Inhibition

Enzyme inhibition can occur through various mechanisms, primarily classified as competitive, non-competitive, uncompetitive, and mixed inhibition.

Competitive Inhibition: The inhibitor resembles the substrate and competes for binding at the enzyme's active site. libretexts.org, rose-hulman.edu, patsnap.com, ualberta.ca

Non-competitive Inhibition: The inhibitor binds to a site distinct from the active site, altering the enzyme's conformation and reducing its catalytic efficiency, regardless of substrate binding. libretexts.org, rose-hulman.edu, patsnap.com, ualberta.ca

Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate (ES) complex, forming an inactive ESI complex. libretexts.org, rose-hulman.edu, nih.gov, ualberta.ca

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities. rose-hulman.edu, nih.gov, researchgate.net

The precise mechanism by which this compound might inhibit enzymes, or if it acts as an inhibitor at all, has not been detailed in the available search results.

Kinetic Analysis of Enzyme-Inhibitor Interactions

Kinetic analysis is employed to quantify the interaction between an enzyme and an inhibitor. This typically involves determining kinetic parameters such as the Michaelis constant () and maximum velocity (), and calculating the inhibition constant (). These parameters help elucidate the type of inhibition and the potency of the inhibitor. For instance, competitive inhibitors typically increase the apparent without affecting , while uncompetitive inhibitors decrease both and . libretexts.org, rose-hulman.edu, khanacademy.org, ualberta.ca, ucdavis.edu

Specific kinetic data, such as , , or values, related to this compound's interaction with any enzyme targets were not found in the retrieved literature. Consequently, data tables detailing these interactions cannot be generated.

Cellular Target Deconvolution of this compound

Cellular target deconvolution is the process of identifying the specific proteins or pathways within a cell that a compound interacts with to produce its observed biological effects. This is a critical step in understanding a compound's mechanism of action.

Genetic Screening Platforms for Target Identification

Genetic screening platforms, such as those utilizing CRISPR-Cas9 technology, offer powerful, unbiased methods for identifying drug targets. These platforms can involve knockout libraries to identify genes essential for a compound's activity or to screen for genetic modifiers that influence a compound's phenotype. nih.gov, wjbphs.com For example, a system can be designed where cell survival is linked to a compound-activated pathway, and a CRISPR knockout library is used to identify genes whose deletion enriches cells with the desired response. nih.gov

However, there is no specific information available in the retrieved literature detailing the use of genetic screening platforms to deconvolute the cellular targets of this compound.

Analytical Methodologies for Deoxylimonol Characterization and Quantification

Extraction and Isolation Techniques from Biological Matrices

Extracting deoxylimonol from plant materials such as citrus peels, seeds, or bark is the foundational step in its analysis. Various solvents and techniques are utilized to efficiently recover the compound while minimizing degradation and co-extraction of interfering substances.

Solvent Extraction: Common solvents employed for limonoid extraction, including this compound, are hexane, methanol (B129727), and ethanol (B145695) ucc.edu.ghkfu.edu.saresearchgate.netresearchgate.netresearchgate.netnih.gov. Hexane is often used for initial extraction of less polar compounds, while methanol and ethanol are effective for a broader range of compounds, including more polar limonoids kfu.edu.sanih.gov.

Hydrotropic Extraction: An alternative approach involves hydrotropic extraction, which uses aqueous solutions of hydrotropes like sodium cumene (B47948) sulphonate (Na-CuS) to efficiently extract both limonoid aglycones and glucosides in a single step researchgate.net.

Assisted Extraction Techniques: Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Pressurized Liquid Extraction (PLE) are also employed to enhance extraction efficiency and reduce extraction time and solvent consumption nih.govresearchgate.netresearchgate.net. These methods can improve the recovery of target compounds from complex plant matrices.

Isolation: Following crude extraction, purification steps may involve column chromatography using adsorbents like silica (B1680970) gel or adsorbent resins to isolate this compound from other co-extracted compounds researchgate.net.

Chromatographic Separation Methods

Chromatography plays a crucial role in separating this compound from other constituents within an extract, allowing for its subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is a widely used technique for analyzing limonoids. Methods often employ C18 columns and UV or diode array detectors (DAD) for detection ucc.edu.ghresearchgate.netphcogres.com. For instance, RP-LC-DAD-ESI-MS has been utilized for the simultaneous analysis of limonoids and flavonoids researchgate.net. Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (UPLC-QTOF-ESI or UPLC-PDA) offers enhanced resolution and sensitivity for profiling complex mixtures researchgate.netsnu.ac.kr.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another valuable technique, particularly for analyzing volatile or semi-volatile compounds. It has been used to identify constituents in citrus peel extracts, including limonoids kfu.edu.sa. The method typically involves a capillary column (e.g., DB-5MS) and a mass spectrometer detector, with specific temperature programs and carrier gases (like Helium) to achieve separation kfu.edu.sanih.gov. GC-MS allows for the identification of compounds based on their fragmentation patterns and retention times kfu.edu.sanih.gov.

Metabolic Engineering and Synthetic Biology Approaches for Deoxylimonol Production

Engineering Microbial Systems for Limonoid Biosynthesis (e.g., Yeast, Bacteria)

The foundation of microbial production of deoxylimonol lies in the successful transfer of its biosynthetic pathway into a suitable microbial host. Both yeast and bacteria have been extensively engineered for the production of various terpenoids, the broader class of compounds to which limonoids belong.

Saccharomyces cerevisiae (baker's yeast) is a favored host due to its GRAS (Generally Regarded as Safe) status, robustness in industrial fermentations, and the presence of an endogenous mevalonate (B85504) (MVA) pathway, which naturally produces the precursors for all isoprenoids. oup.com The oleaginous yeast Yarrowia lipolytica is another attractive chassis, particularly because of its high production of acetyl-CoA, a key starting molecule for the MVA pathway. nih.gov In bacteria, Escherichia coli is a common choice due to its rapid growth and the vast array of available genetic tools. E. coli possesses the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid precursor synthesis. nih.gov

The general strategy involves the heterologous expression of the plant-derived genes encoding the enzymes of the this compound biosynthetic pathway. While the complete pathway is still under investigation, it is known to originate from the triterpenoid (B12794562) precursor, 2,3-oxidosqualene. This would necessitate the introduction of a suite of enzymes, including specific oxidosqualene cyclases (OSCs) and a cascade of cytochrome P450 monooxygenases (CYP450s) and other modifying enzymes responsible for the intricate structural modifications that lead to the this compound scaffold.

A significant challenge in engineering microbial hosts is the potential toxicity of the target compound or its intermediates. For instance, limonene, a precursor to many limonoids, is known to be toxic to microbial cells. oup.com Strategies to mitigate this include in situ product removal, where the product is continuously extracted from the fermentation broth, and engineering more robust host strains.

Table 1: Comparison of Microbial Hosts for Limonoid Production

| Feature | Saccharomyces cerevisiae | Yarrowia lipolytica | Escherichia coli |

| Precursor Pathway | Mevalonate (MVA) | Mevalonate (MVA) | Methylerythritol Phosphate (MEP) |

| Advantages | GRAS status, industrial robustness, endogenous MVA pathway | High acetyl-CoA flux, oleaginous nature | Rapid growth, extensive genetic tools |

| Challenges | Compartmentalization of pathways | Fewer genetic tools than S. cerevisiae | Endotoxin production, potential product toxicity |

| Relevant Engineering | Overexpression of MVA pathway genes, expression of plant-derived terpene synthases and P450s | Engineering for high lipid accumulation to potentially sequester hydrophobic products | Introduction of a heterologous MVA pathway to boost precursor supply |

Optimization of Heterologous Enzyme Expression and Activity

The successful expression of functional plant enzymes in a microbial host is a critical step. Plant genes often have different codon usage patterns than microbes, which can lead to inefficient translation. Therefore, codon optimization of the heterologous genes to match the codon bias of the host organism is a standard practice to enhance protein expression levels.

Furthermore, the activity of the expressed enzymes, particularly CYP450s, is often a bottleneck. These enzymes typically require a partnering cytochrome P450 reductase (CPR) to transfer electrons for their catalytic function. Co-expressing a suitable CPR, sometimes from the same plant source as the CYP450, is crucial for activity. The ratio of CYP450 to CPR expression often needs to be carefully balanced to achieve optimal catalytic efficiency.

Flux Balance Analysis and Pathway Optimization for Enhanced Yields

To maximize the production of this compound, it is essential to channel the host's metabolic resources towards the desired biosynthetic pathway. This often involves upregulating the native precursor pathways and downregulating competing pathways that drain the precursor pool.

Flux Balance Analysis (FBA) is a powerful computational tool used to predict metabolic fluxes in a genome-scale metabolic model (GSMM) of an organism. nih.gov By simulating the metabolic network, FBA can identify key reactions that should be targeted for genetic modification to enhance the production of a specific compound. For instance, FBA can be used to predict the effect of overexpressing genes in the MVA pathway or deleting genes in competing pathways, such as sterol biosynthesis which also utilizes isoprenoid precursors.

Table 2: Key Gene Targets for Enhancing Terpenoid Precursor Supply in S. cerevisiae

| Gene Target | Enzyme | Strategy | Rationale |

| tHMG1 | Truncated HMG-CoA reductase | Overexpression | Increase flux through the MVA pathway by overexpressing a key rate-limiting enzyme. |

| ERG20 | Farnesyl pyrophosphate synthetase | Overexpression | Increase the pool of farnesyl pyrophosphate (FPP), a key precursor for triterpenoids. |

| IDI1 | Isopentenyl diphosphate (B83284) isomerase | Overexpression | Balance the ratio of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). |

| ERG9 | Squalene synthase | Downregulation/Repression | Reduce the flux of FPP towards the competing sterol biosynthesis pathway. |

Synthetic Circuit Design for Regulated this compound Production

Static optimization of metabolic pathways can sometimes lead to the accumulation of toxic intermediates or impose a significant metabolic burden on the host, leading to poor growth. Synthetic biology offers sophisticated tools in the form of genetic circuits to dynamically regulate gene expression and control metabolic flux in response to specific signals. nih.gov

These circuits can be designed to decouple cell growth from product formation. For example, a two-stage fermentation process can be implemented where the this compound biosynthetic pathway is kept "off" during the initial growth phase, allowing the cells to reach a high density. Once a sufficient biomass is achieved, an inducible promoter system can be triggered (e.g., by the addition of a small molecule) to switch "on" the expression of the pathway genes, redirecting the cell's metabolism towards this compound production. nih.gov

More advanced synthetic circuits utilize biosensors that can detect the concentration of a specific metabolite and adjust gene expression accordingly. nih.govfrontiersin.org For instance, a biosensor could be developed to respond to an intermediate in the this compound pathway. This biosensor could then be used in a feedback loop to control the expression of upstream or downstream enzymes, thereby preventing the accumulation of potentially toxic intermediates and maintaining a balanced metabolic flux. nih.govfrontiersin.org

Another strategy is to use synthetic circuits to dynamically regulate competing pathways. For example, a circuit could be designed to downregulate the expression of ERG9 (squalene synthase) only when the this compound pathway is active, thus ensuring that the precursor FPP is available for this compound synthesis without permanently compromising the cell's ability to produce essential sterols.

The development of such sophisticated regulatory systems will be crucial for achieving high titers of complex molecules like this compound in a robust and reproducible manner, paving the way for their industrial-scale microbial production.

Q & A

Q. What spectroscopic and chromatographic methods are most reliable for confirming the structural identity of deoxylimonol?

this compound's structure is typically confirmed via a combination of ^1H NMR, ^13C NMR, and mass spectrometry. For example, ^13C NMR spectral data (Table II in ) can resolve carbonyl and hydroxyl groups critical for distinguishing it from structurally similar tetranor-triterpenoids. High-resolution LC-MS is recommended for molecular weight validation, while comparative analysis with spectral libraries of related compounds (e.g., limonol, gedunin) helps avoid misidentification .

Q. What are the standard protocols for isolating this compound from plant sources like Azadirachta indica?

Isolation involves sequential solvent extraction (e.g., hexane, ethyl acetate) followed by column chromatography using silica gel or Sephadex LH-20. Fractionation should be guided by TLC profiling with specific staining reagents (e.g., vanillin-sulfuric acid) to track triterpenoid-rich fractions. highlights the co-occurrence of this compound with 7α-hydroxy analogues, necessitating careful polarity-based separation .

Q. How can researchers assess the purity of this compound post-isolation?

Purity is validated via HPLC-DAD/ELSD with a C18 reverse-phase column, using isocratic elution (e.g., acetonitrile-water, 70:30). A single peak at λmax 210–220 nm (characteristic of triterpenoids) and ≥95% area under the curve indicates acceptable purity. Contaminants like fatty acids are removed via recrystallization in methanol .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported bioactivity data for this compound (e.g., anti-inflammatory vs. cytotoxic effects)?

Contradictions often arise from variations in cell lines, assay conditions, or compound stability. Researchers should:

- Standardize bioassays using authenticated cell lines (e.g., ATCC) and include positive controls (e.g., dexamethasone for anti-inflammatory assays).

- Perform stability studies (e.g., HPLC monitoring under assay conditions) to rule out degradation artifacts.

- Use omics approaches (transcriptomics/proteomics) to identify off-target effects that may explain divergent results .

Q. What in silico tools are effective for predicting this compound’s molecular targets and metabolic pathways?

Molecular docking (AutoDock Vina, SwissDock) can predict interactions with enzymes like cyclooxygenase-2 (COX-2) or cytochrome P450 isoforms. Pharmacophore modeling (e.g., PharmaGist) and ADMET prediction (ADMETlab 2.0) assess bioavailability and toxicity. Cross-validate predictions with experimental data (e.g., enzyme inhibition assays) to refine models .

Q. How should researchers design dose-response studies to evaluate this compound’s therapeutic window?

Use a logarithmic concentration range (e.g., 0.1–100 μM) in in vitro assays, with triplicate measurements to account for variability. Include time-course experiments to distinguish acute cytotoxicity from long-term effects. For in vivo studies, apply the OECD 423 guideline for acute oral toxicity, starting at 300 mg/kg and escalating based on observed morbidity .

Q. What methodologies resolve discrepancies in this compound’s reported spectral data (e.g., conflicting ^13C NMR shifts)?

Discrepancies may stem from solvent effects or impurities. Reproduce spectra in deuterated solvents (e.g., CDCl3 vs. DMSO-d6) and compare with published data for analogous compounds ( , Table II). Use heteronuclear single-quantum coherence (HSQC) NMR to resolve overlapping signals .

Methodological and Reporting Standards

Q. How should this compound research comply with ethical guidelines for natural product studies?

- Obtain permits for plant material collection under the Nagoya Protocol.

- Acknowledge traditional knowledge sources in publications.

- Deposit raw spectral data in repositories like Zenodo for reproducibility .

Q. What are best practices for presenting this compound-related data in manuscripts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.